molecular formula C12H16N2O B1278107 (3-Methyl-piperazin-1-YL)-phenyl-methanone CAS No. 75349-23-4

(3-Methyl-piperazin-1-YL)-phenyl-methanone

Cat. No.: B1278107
CAS No.: 75349-23-4
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-UHFFFAOYSA-N
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Description

(3-Methyl-piperazin-1-YL)-phenyl-methanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (3-Methyl-piperazin-1-YL)-phenyl-methanone are topoisomerase II or gyrase enzyme in gram-negative bacteria and topoisomerase IV in gram-positive bacteria . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial action .

Mode of Action

This compound interacts with its targets by inhibiting the activity of these topoisomerases . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth and multiplication .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting topoisomerases, it prevents the unwinding of DNA that is necessary for replication . This disruption in the pathway leads to the inability of the bacteria to multiply, effectively stopping the infection from spreading .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body . The compound’s bioavailability would be influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial factors in determining the compound’s effectiveness .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication. By disrupting DNA replication, the compound prevents the bacteria from spreading, effectively controlling the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy

Properties

IUPAC Name

(3-methylpiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444007
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75349-23-4
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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